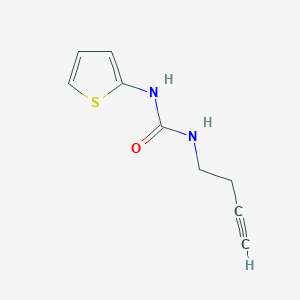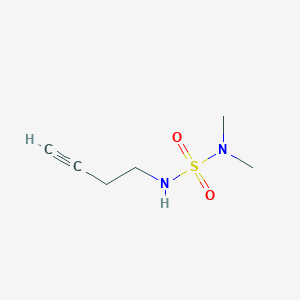![molecular formula C22H28N2O2 B6495980 2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 955791-16-9](/img/structure/B6495980.png)
2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide, commonly known as 2-Me-N-PTHQ, is a synthetic compound with a wide range of applications in various scientific research fields. It is a member of the quinoline family of compounds and has a unique structure that makes it an attractive target for research. 2-Me-N-PTHQ has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its ability to modulate the activity of enzymes and proteins involved in signal transduction pathways.
科学的研究の応用
2-Me-N-PTHQ has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its ability to modulate the activity of enzymes and proteins involved in signal transduction pathways. In addition, it has been used as a substrate for the study of cytochrome P450 enzymes, as a probe for the study of the structure and function of G-protein-coupled receptors, and as a tool for the study of cell signaling pathways.
作用機序
2-Me-N-PTHQ is believed to interact with several proteins and enzymes involved in signal transduction pathways. It is thought to act as an agonist of the G-protein-coupled receptors, which are responsible for the regulation of a variety of physiological processes. In addition, 2-Me-N-PTHQ is believed to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-Me-N-PTHQ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate the activity of enzymes and proteins involved in signal transduction pathways, which can lead to changes in the expression of genes and proteins involved in various physiological processes. In addition, 2-Me-N-PTHQ has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds.
実験室実験の利点と制限
2-Me-N-PTHQ is a relatively simple compound to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. However, the synthesis of 2-Me-N-PTHQ requires high temperatures and pressures and can be difficult to control. In addition, the yields of 2-Me-N-PTHQ can be low in some cases.
将来の方向性
The potential applications of 2-Me-N-PTHQ are numerous and are still being explored. Future research could focus on its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, further research could focus on its ability to modulate the activity of enzymes and proteins involved in signal transduction pathways. Finally, research could focus on its ability to inhibit the activity of cytochrome P450 enzymes.
合成法
2-Me-N-PTHQ can be synthesized using a variety of methods, such as the Williamson ether synthesis, the Vilsmeier-Haack reaction, and the Biginelli reaction. The most common method is the Biginelli reaction, which involves the reaction of an aldehyde, an acid, and an amine in the presence of a base. The reaction produces a dihydropyrimidine derivative which is then converted to 2-Me-N-PTHQ. The reaction typically requires a high temperature and pressure, and the yield of 2-Me-N-PTHQ can be improved by using a catalyst.
特性
IUPAC Name |
2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-14-24-15-6-7-18-16-17(10-11-20(18)24)12-13-23-22(25)19-8-4-5-9-21(19)26-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCQGNIXPKQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6495931.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)
![2-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495955.png)
![2-(4-chlorophenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495960.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6495968.png)
![2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6495978.png)
![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)
![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)